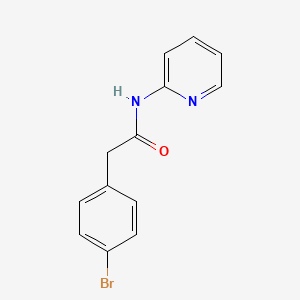![molecular formula C23H22N2O4 B5567982 methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)
methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine derivatives, including methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate, are of significant interest in chemical research due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves condensation reactions between hydrazines and ketones or aldehydes. In the context of similar compounds, a common method involves the Claisen-Schmidt condensation to produce α,β-unsaturated ketones, followed by reaction with hydrazine or its derivatives (Saouli et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques such as NMR, IR, and X-ray crystallography. For a related compound, X-ray diffraction confirmed a stable crystal structure, indicative of the potential for detailed structural elucidation of methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate as well (Yin-zhi, 2006).
Chemical Reactions and Properties
Hydrazine derivatives engage in various chemical reactions, including cyclization, nucleophilic substitution, and addition reactions, leading to a diverse range of products. For instance, reactions with carbon disulfide and alkyl isothiocyanates have been explored for the synthesis of triazole and thiadiazole derivatives, highlighting the versatility of these compounds (Donawade et al., 2005).
Wissenschaftliche Forschungsanwendungen
Charge-localized Radical Cations and Electron Transfer Studies : The study by Nelsen, Ismagilov, and Powell (1997) explores the structural and electronic properties of charge-localized radical cations derived from hydrazine-based compounds, including their intramolecular electron transfer rates. This research is significant for understanding the fundamental aspects of charge transfer and electron delocalization in organic molecules, which has implications for the design of molecular electronics and photovoltaic materials (Nelsen, Ismagilov, & Powell, 1997).
Antineoplastic Agents and Biological Methylating Agents : Shyam, Cosby, and Sartorelli (1985) investigated several N,N'-bis(arylsulfonyl)hydrazines, assessing their potential as biological methylating agents with antineoplastic activity against various transplanted rodent tumors. This research contributes to the development of new chemotherapeutic agents based on hydrazine derivatives (Shyam, Cosby, & Sartorelli, 1985).
Synthesis of Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine linker, demonstrating potent inhibitory activity against bacterial biofilms and the MurB enzyme. These findings are crucial for developing new strategies to combat antibiotic-resistant bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).
Oxidative Synthesis of Dicarbonyl Compounds : Li et al. (2009) focused on the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds from N,N-dimethylaniline and 1,3-dicarbonyl compounds. The study highlights a highly efficient method for synthesizing key intermediates in organic synthesis and pharmaceutical chemistry (Li et al., 2009).
Novel Syntheses of Unsaturated and Deoxy Sugars : Honda, Kakehi, and Oguri (1978) reported on the reactions of methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives with hydrazines and other reagents, leading to novel syntheses of unsaturated and deoxy sugars. This research is important for the development of new synthetic pathways in carbohydrate chemistry (Honda, Kakehi, & Oguri, 1978).
Eigenschaften
IUPAC Name |
methyl N-[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-23(26)25-24-15-20-12-13-21(28-16-18-8-4-2-5-9-18)22(14-20)29-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUVZHLJZYDMKZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)



![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)


![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)